Isobutyl vinyl sulfide

Description

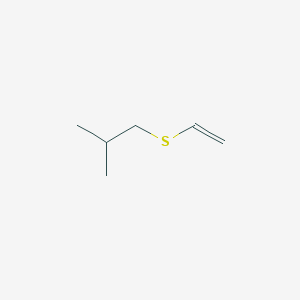

Structure

3D Structure

Properties

CAS No. |

24345-81-1 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

1-ethenylsulfanyl-2-methylpropane |

InChI |

InChI=1S/C6H12S/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3 |

InChI Key |

CANYKRZRPKHWHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSC=C |

Origin of Product |

United States |

Synthetic Methodologies for Isobutyl Vinyl Sulfide and Analogous Vinyl Sulfides

Direct Synthesis Approaches

Direct synthesis approaches for vinyl sulfides primarily involve the formation of the characteristic carbon-sulfur double bond moiety in a single conceptual step. These methods are often favored for their atom economy and straightforward nature.

Alkylation of Thiols with Vinyl Halides

A fundamental and widely used method for the synthesis of vinyl sulfides is the nucleophilic substitution reaction between a thiol and a vinyl halide. youtube.comkhanacademy.org In this approach, a thiolate anion, generated by the deprotonation of a thiol with a suitable base, acts as a nucleophile and displaces a halide from a vinyl halide. youtube.comyoutube.com This reaction is analogous to the Williamson ether synthesis. khanacademy.org

For the synthesis of isobutyl vinyl sulfide (B99878), isobutylthiol would be treated with a base such as sodium hydroxide (B78521) or sodium methoxide (B1231860) to form the corresponding isobutylthiolate. khanacademy.orgyoutube.com This thiolate then reacts with a vinyl halide, such as vinyl bromide or vinyl chloride, via an SN2-type mechanism to yield the desired product. youtube.com The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) being commonly employed. youtube.com It is important to note that this reaction is subject to the typical limitations of SN2 reactions, favoring the use of primary and secondary alkyl halides. youtube.com

General Reaction Scheme: R-SH + Base → R-S⁻ R-S⁻ + CH₂=CH-X → R-S-CH=CH₂ + X⁻ (where R = isobutyl, X = Cl, Br)

Addition Reactions of Thiols to Alkynes

The addition of thiols to alkynes represents a highly atom-economical route to vinyl sulfides. acs.org This method can proceed through different mechanisms, including radical, nucleophilic (base-catalyzed), and transition-metal-catalyzed pathways, which can influence the regioselectivity of the product (Markovnikov vs. anti-Markovnikov addition). acs.orgacs.org

Radical Addition: Under free-radical conditions, often initiated by UV light or a radical initiator, the addition of a thiol to a terminal alkyne typically yields the anti-Markovnikov product. acs.orgtandfonline.com This results in the formation of the E-isomer stereoselectively. thieme-connect.de

Base-Catalyzed Addition: In the presence of a base, the thiol is deprotonated to form a thiolate, which then undergoes nucleophilic addition to the alkyne. acs.org For non-activated alkynes, this often leads to the anti-Markovnikov product as well. acs.org The use of a base like lithium tert-butoxide in ethanol (B145695) can facilitate this transformation under ambient conditions. organic-chemistry.org

Transition-Metal-Catalyzed Addition: A variety of transition metals, including palladium and rhodium, can catalyze the hydrothiolation of alkynes. acs.org These catalysts can offer high control over regio- and stereoselectivity. For instance, rhodium catalysts like RhCl(PPh₃)₃ can selectively produce the anti-Markovnikov product, while palladium catalysts may favor the Markovnikov adduct. acs.org The choice of catalyst is therefore critical in determining the final product structure. acs.org

For the synthesis of isobutyl vinyl sulfide via this method, isobutylthiol would be reacted with acetylene (B1199291) gas. Depending on the chosen conditions (radical, basic, or metal-catalyzed), different isomers of this compound could be selectively prepared.

| Catalyst/Conditions | Alkyne | Thiol | Product Type | Selectivity | Reference |

| RhCl(PPh₃)₃ | Terminal Alkyne | Aryl Thiol | anti-Markovnikov | High | acs.org |

| Pd(OAc)₂ | Terminal Alkyne | Aryl Thiol | Markovnikov | High | acs.org |

| Base (e.g., tBuOLi) | Terminal Alkyne | Benzyl Mercaptan | anti-Markovnikov (Z-isomer) | High | organic-chemistry.org |

| β-Cyclodextrin/Water | Aromatic Alkyne | Thiophenol | anti-Markovnikov (E-isomer) | High | thieme-connect.de |

Carbon-Sulfur (C-S) Coupling Reactions

Cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, offering a versatile route to vinyl sulfides with a broad substrate scope and functional group tolerance.

Transition metal catalysts, particularly those based on palladium, copper, and nickel, are extensively used for the synthesis of vinyl sulfides from vinyl halides or triflates and thiols. organic-chemistry.org

Palladium Catalysis: Palladium complexes are highly effective for coupling vinyl bromides and even less reactive vinyl chlorides with thiols. organic-chemistry.org Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can be employed to facilitate these reactions with low catalyst loading. organic-chemistry.org Another approach involves the use of 1,3-oxathiolanes as vinyl sulfide surrogates in palladium-catalyzed reactions with aryl bromides. organic-chemistry.org

Copper Catalysis: Copper-catalyzed "Ullmann-type" couplings are a classical and still widely used method. mdpi.com Copper(I) iodide (CuI) is a common catalyst, often used in combination with a base like potassium carbonate. mdpi.com These reactions can be performed under ligand-free conditions, for example, using recyclable CuO nanoparticles. organic-chemistry.org Soluble copper(I) catalysts have also been developed for mild and versatile synthesis of vinyl sulfides with retention of stereochemistry. organic-chemistry.org

Nickel Catalysis: Nickel catalysts offer a cost-effective alternative to palladium for C-S cross-coupling. organic-chemistry.org They have been successfully used for the reaction of both activated and unactivated vinyl halides with thiols, as well as for the coupling of vinyl triflates with alkyl thiols. organic-chemistry.org

| Metal Catalyst | Vinyl Substrate | Thiol Substrate | Key Features | Reference |

| Palladium (with dppf) | Alkenyl Bromides/Chlorides | Various Thiols | Low catalyst loading, wide scope | organic-chemistry.org |

| Copper (CuO nanoparticles) | Vinyl Halides | Various Thiols | Ligand-free, recyclable catalyst | organic-chemistry.org |

| Copper ([Cu(phen)(PPh₃)₂]NO₃) | Vinyl Halides | Various Thiols | Mild, retention of stereochemistry | organic-chemistry.org |

| Nickel | Alkenyl Halides/Triflates | Alcohols/Phenols/Thiols | Good yields, cost-effective | organic-chemistry.org |

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals.

One notable example is the use of sodium iodide (NaI) to mediate the synthesis of vinyl sulfides from alcohols and sulfinic acids. nih.gov In this process, the alcohol is thought to undergo elimination to form an alkene in situ, which then reacts with a sulfur-containing species generated from the sulfinic acid and NaI. nih.gov The solvent plays a crucial role in controlling the selectivity of the reaction. nih.gov

Another metal-free approach involves the reaction of sulfonium (B1226848) triflates with an alkoxy base. acs.orgacs.org This method is praised for its mild and safe reaction conditions, avoiding the need for catalysts, high pressure, or high temperatures. acs.orgacs.org

Elimination Reactions for Vinyl Sulfide Formation (e.g., Dehydrochlorination)

Elimination reactions provide another pathway to vinyl sulfides. A common strategy is the dehydrohalogenation of β-halo sulfides. For instance, the treatment of a 2-chloroethyl sulfide with a strong base can induce the elimination of hydrogen chloride to form the corresponding vinyl sulfide. acs.org While this is a classical method, its application can be limited by the availability of the starting β-halo sulfides.

Functional Group Interconversions to Vinyl sulfides

The creation of vinyl sulfides often involves the transformation of existing functional groups into the desired vinyl sulfide structure. These methods leverage a range of catalytic systems and reaction pathways, including reduction, carbon-hydrogen (C-H) activation, and rearrangements of reactive intermediates.

The direct reduction of thioesters typically yields corresponding alcohols and thiols through a four-electron reduction process, often requiring stoichiometric amounts of hydride reagents or catalytic hydrogenation. nih.gov However, alternative pathways originating from related sulfur-containing functional groups can provide access to vinyl sulfides. One such strategy involves the radical-mediated thiodesulfonylation of vinyl sulfones. In this approach, vinyl sulfones, which can be derived from aldehydes and ketones, react with aryl thiols to furnish vinyl sulfides. nih.gov The reaction proceeds with a predominant formation of the E-stereoisomer, regardless of the stereochemistry of the initial vinyl sulfone. nih.gov

Another relevant transformation involves the decarbonylative coupling of carboxylic acids with thioesters. In this process, a thioester can act as both an electrophilic activator for a carboxylic acid and a source of the sulfur nucleophile. rsc.org This redox-neutral method allows for the synthesis of vinyl sulfides from cinnamic acids, highlighting a pathway where a thioester intermediate is transformed into the final vinyl sulfide product. rsc.org

| Starting Material Type | Reagents | Product Type | Key Feature |

| Vinyl Sulfones | Aryl Thiols | Vinyl Sulfides | Radical-mediated thiodesulfonylation; predominantly E-stereochemistry. nih.gov |

| Cinnamic Acids | Thioesters, Palladium Catalyst | Vinyl Sulfides | Redox-neutral decarbonylative cross-over C–S bond activation. rsc.org |

Direct C-H activation has emerged as a powerful and atom-economical strategy for forming carbon-sulfur bonds. In the context of vinyl sulfide synthesis, this often involves the use of transition-metal catalysts, such as iridium or ruthenium, to activate a C-H bond, typically on a vinylic or benzylic position, under the direction of a sulfide group. nih.gov

For instance, iridium catalysts can initiate transformations through the sulfur-directed activation of vinylic sp² and benzylic sp³ C-H bonds to construct sulfur-containing medium-ring systems. nih.gov Allyl 2-alkynylphenyl sulfides, for example, can be converted into dihydrobenzothiepines, demonstrating an intramolecular C-H functionalization. nih.gov Similarly, ruthenium(II) catalysts have been employed for the redox-neutral C-H olefination of N-methoxybenzamides with vinyl sulfones. acs.org In this tandem reaction, the sulfinate anion acts as a leaving group, facilitating the synthesis of complex heterocyclic structures. acs.org These methods showcase the potential to form intricate molecules by leveraging the inherent reactivity of C-H bonds adjacent to sulfur atoms.

| Catalyst System | Substrate Type | Product Type | Reaction Description |

| Iridium (Ir) Catalyst | Allyl 2-alkynylphenyl sulfides | Dihydrobenzothiepines | Sulfide-directed vinylic sp² C-H activation and cyclization. nih.gov |

| Ruthenium(II) [Ru(II)] Catalyst | N-methoxybenzamides and Vinyl sulfones | C-H Olefinated Benzamides | Redox-neutral C-H olefination leveraging a sulfinate leaving group. acs.org |

Vinylsulfonium salts are versatile reagents that can serve as precursors to vinyl sulfides. These salts typically function as Michael acceptors, reacting with nucleophiles at the β-position to generate sulfonium ylide intermediates. acs.org Depending on the subsequent reaction pathway, these intermediates can lead to different products. One specific pathway involves a nucleophilic ring-opening at the α′-position of the intermediate, which results in the cleavage of a C(sp³)-S bond to afford a vinyl sulfide. acs.org

This synthetic route has been demonstrated in the reaction of vinylsulfonium salts with N-heterocycles like indoles. Under basic conditions, typically using a non-nucleophilic base such as DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene), the reaction proceeds to yield functionalized products. acs.org The choice of reactants and conditions dictates whether the reaction proceeds through the vinyl sulfide formation pathway or an alternative route involving elimination of a thioether. acs.org

Industrial-Scale Synthesis Considerations (e.g., for Isobutyl Vinyl Ether production)

While specific industrial-scale synthesis data for this compound is not widely published, the manufacturing process for its oxygen analog, isobutyl vinyl ether, provides a well-documented model for potential large-scale production. The primary industrial method for producing isobutyl vinyl ether is the vinylation of isobutanol with acetylene, a process often referred to as the Reppe synthesis. chemicalbook.com

This reaction is typically catalyzed by alkali metal hydroxides, such as potassium hydroxide (KOH), or their corresponding alkoxides. chemicalbook.com Potassium isobutoxide, formed from the reaction of KOH with isobutanol, is a highly active catalyst commonly used in industry. chemicalbook.com The process can be carried out in different types of reactors, including autoclaves for batch production or bubble towers and loop reactors for continuous operation. chemicalbook.com A patent describes a method using a kettle-type reactor where isobutanol and acetylene react at temperatures of 120–200 °C and pressures of 0.4–0.8 MPa to achieve isobutanol conversion rates above 90% and a synthesis yield of over 95%. google.com The final product is purified by distillation to a purity exceeding 99%. google.com

An analogous industrial process for this compound would likely involve the reaction of isobutyl mercaptan (isobutanethiol) with acetylene under catalytic conditions.

| Parameter | Value/Condition | Source |

| Reactants | Isobutanol, Acetylene | chemicalbook.comgoogle.com |

| Catalyst | Potassium Isobutoxide (from KOH), Alkali Metal Hydroxides | chemicalbook.comgoogle.com |

| Reactor Type | Autoclave (Batch), Bubble Tower (Continuous), Kettle Reactor | chemicalbook.comgoogle.com |

| Temperature | 120–200 °C | google.com |

| Pressure | 0.4–0.8 MPa | google.com |

| Isobutanol Conversion | > 90% | google.com |

| Synthesis Yield | > 95% | google.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the chemical structure of isobutyl vinyl sulfide (B99878) and for monitoring its polymerization reactions. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the structure of isobutyl vinyl sulfide. The chemical shifts observed in the NMR spectra are indicative of the electronic environment of each nucleus, allowing for the unambiguous assignment of each proton and carbon atom in the molecule.

In studies involving the polymerization of isobutyl vinyl ether, a related vinyl ether, ¹H NMR has been used to follow the conversion of the monomer by monitoring the disappearance of the vinyl proton signals and the appearance of the corresponding polymer backbone signals. This allows for the determination of reaction kinetics and can indicate the presence of termination or transfer reactions in living polymerization processes. researchgate.net For instance, a linear relationship between ln([M]₀/[M]t) and time, as determined by ¹H NMR, would suggest a living polymerization process with a constant number of active centers. researchgate.net

Similarly, ¹³C NMR provides complementary information on the carbon skeleton. The chemical shifts of the vinyl carbons are distinct from those in the saturated isobutyl group, and upon polymerization, these shifts change significantly, providing further evidence of the reaction's progress and the structure of the resulting polymer.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly depending on the solvent and other experimental conditions.)

| Carbon Atom | Chemical Shift (ppm) |

| =CH₂ | ~86 |

| =CH-S- | ~152 |

| -S-CH₂- | Not specified |

| -CH(CH₃)₂ | Not specified |

| -CH(CH₃)₂ | Not specified |

Source: Predicted values based on known ranges for similar structures. chemicalbook.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, key vibrational modes include the C=C stretching of the vinyl group, C-H stretching and bending of the alkyl and vinyl groups, and the C-S stretching of the sulfide linkage.

The presence of a characteristic absorption band for the C=C double bond is a clear indicator of the vinyl group. Changes in the IR spectrum, such as the disappearance or significant reduction of this peak, can be used to monitor the progress of polymerization reactions. In studies of similar vinyl polymers like polyvinyl alcohol, IR spectroscopy has been used to identify key functional groups and follow changes during chemical modifications. researchgate.netspectroscopyonline.com For example, the broad O-H stretching band is a dominant feature in the spectrum of polyvinyl alcohol. spectroscopyonline.com Similarly, the C-S stretching vibration in this compound would be a key diagnostic peak.

Table 2: Characteristic Infrared Absorption Bands for this compound (Note: The exact wavenumbers can vary based on the molecular environment.)

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=C | Stretch | 1580 - 1650 |

| C-H (vinyl) | Stretch | 3010 - 3095 |

| C-H (alkyl) | Stretch | 2850 - 2960 |

| C-S | Stretch | 600 - 800 |

Source: General IR spectroscopy correlation tables.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com This technique is ideal for analyzing volatile and thermally stable compounds like this compound. A sample is injected into the GC, where it is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the column. mdpi.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison to spectral libraries. nih.gov

GC-MS is crucial for assessing the purity of this compound and for identifying any byproducts formed during its synthesis. In the context of polymerization, GC-MS can be used to analyze any unreacted monomer or volatile oligomers.

For the characterization of polymers, which are non-volatile, Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique. wpmucdn.comnih.gov In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. wpmucdn.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the polymer molecules with minimal fragmentation. wpmucdn.com The ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector.

MALDI-TOF MS can provide detailed information about the molecular weight distribution of a polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). researchgate.net It can also be used for end-group analysis, which is critical for understanding polymerization mechanisms. researchgate.netnih.gov For example, in the cationic polymerization of isobutyl vinyl ether, MALDI-TOF MS has been used to confirm the presence of initiator fragments at one end of the polymer chain and a methoxy (B1213986) group (from quenching with methanol) at the other end. researchgate.net

Chromatographic Techniques

Chromatography is a cornerstone of polymer analysis, providing essential data on both the success of the polymerization process and the characteristics of the final polymer product. Techniques such as Gel Permeation Chromatography (GPC) and Gas Chromatography (GC) are routinely utilized to gain insights into the molecular weight distribution of poly(this compound) and the conversion rate of the this compound monomer, respectively.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the complete molecular weight distribution of a polymer. researchgate.net GPC separates molecules in solution based on their "effective size in solution," where larger molecules elute from the chromatography column faster than smaller molecules. researchgate.netresearchgate.net This separation allows for the determination of several critical parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, or Ð), which is the ratio of Mw/Mn. researchgate.netoregonstate.edu The PDI value is a measure of the breadth of the molecular weight distribution; a value of 1.0 indicates a monodisperse polymer where all chains are of equal length, while higher values signify a broader distribution. researchgate.net

In the context of vinyl polymers, precise control over the polymerization process is crucial for obtaining polymers with desired molecular weights and narrow molecular weight distributions. Cationic polymerization of vinyl ethers, which are structurally analogous to vinyl sulfides, has been shown to produce polymers with well-controlled molecular weights and low dispersity. rsc.org For instance, the stereoselective cationic polymerization of isobutyl vinyl ether, catalyzed by specific titanium complexes, can generate highly isotactic polymers (m = 90%) with a narrow molecular weight distribution. rsc.org The molecular weight characteristics are determined by GPC, often calibrated using polystyrene standards.

The data below, based on findings from the analysis of the closely related poly(isobutyl vinyl ether), illustrates the type of information obtained from GPC analysis.

Table 1: GPC Data for Poly(vinyl ether) Analogues This table is representative of data obtained for analogous vinyl ether polymers and serves to illustrate the typical outputs of GPC analysis.

| Polymerization System | Mn (kg/mol) | Mw/Mn (PDI) | Source |

|---|---|---|---|

| Cationic Polymerization of Isobutyl Vinyl Ether | Varies | Low (e.g., <1.5) | rsc.org |

| Isotactic Poly(isobutyl vinyl ether) | - | - | rsc.org |

| General Step-Growth Polymerization | - | ~2.0 | researchgate.net |

| General Radical Polymerization | - | 1.5 - 20 | researchgate.net |

Gas Chromatography (GC) for Monomer Conversion Determination

Gas Chromatography (GC) is a fundamental and versatile analytical method used to determine the extent of monomer conversion during a polymerization reaction. The technique separates volatile and semi-volatile compounds in a sample, allowing for the quantification of individual components. To determine monomer conversion for this compound, the concentration of the unreacted monomer is monitored over the course of the polymerization.

The process typically involves taking aliquots from the reaction mixture at specific time intervals. These samples are then analyzed by GC, often after dilution with a suitable solvent and the addition of an internal standard for improved quantitative accuracy. A calibration curve for the this compound monomer is first established. By comparing the monomer peak area in the chromatogram at a given time to its initial concentration, the percentage of monomer that has been converted to polymer can be calculated. This kinetic data is vital for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time.

While specific studies detailing GC-determined monomer conversion for this compound are not prevalent, the methodology is standard for many polymerization reactions, including those for vinyl monomers like vinylpyridines. nih.gov The use of GC coupled with mass spectrometry (GC-MS) can further enhance the method's specificity and sensitivity, ensuring accurate identification and quantification of the monomer. chromatographyonline.com

Table 2: Conceptual Data for Monomer Conversion via GC This table illustrates how data on the conversion of this compound monomer over time would be presented.

| Reaction Time (minutes) | Monomer Concentration (mol/L) | Monomer Conversion (%) |

|---|---|---|

| 0 | 1.00 | 0 |

| 30 | 0.65 | 35 |

| 60 | 0.38 | 62 |

| 120 | 0.15 | 85 |

| 240 | 0.05 | 95 |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For polymers derived from this compound, these methods are crucial for assessing their performance limits and durability in applications where they may be exposed to elevated temperatures.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Derived Polymers

Thermogravimetric Analysis (TGA) is a primary technique for evaluating the thermal stability of polymers. The instrument measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). nasa.gov The resulting TGA thermogram plots the percentage of weight loss against temperature. From this curve, key parameters such as the onset of decomposition and the temperature at which significant weight loss occurs can be determined. A common metric is the Td,5% or Td,10%, which represents the temperature at which 5% or 10% weight loss has occurred, respectively. researchgate.netresearchgate.net

Table 3: Thermal Stability Data for Related Polymers from TGA This table presents TGA data for analogous sulfur-containing or vinyl polymers to indicate the expected range of thermal stability for poly(this compound).

| Polymer | Key Thermal Parameter | Value (°C) | Source |

|---|---|---|---|

| Poly(vinyl phenyl sulfide) | Glass Transition Temp. (Tg) | 113 | sigmaaldrich.com |

| Poly(vinyl alcohol) - modified | Temp. at 10% Weight Loss | 244 | researchgate.net |

| Poly(vinyl alcohol) - unmodified | Temp. at 10% Weight Loss | 295 | researchgate.net |

| Polyisoprene | Onset of Degradation | ~350 | marquette.edu |

| Generic Polyesters | Temp. at 5% Weight Loss (Td,5%) | 233 - 258 | researchgate.net |

Emerging Applications and Advanced Materials Science Driven by Vinyl Sulfide Chemistry

Development of Functionalized Polymeric Materials

The incorporation of the isobutyl vinyl sulfide (B99878) monomer into polymer chains allows for the creation of materials with tailored properties. The presence of the sulfur atom is key, influencing characteristics from optical performance to catalytic activity.

Optical Materials (e.g., High Refractive Index Polymers, Photoresists)

The demand for high-refractive-index polymers (HRIPs) is driven by the need for advanced optical devices with enhanced performance and flexibility. nih.gov Sulfur-containing polymers are a primary focus in this field due to the high molar refraction of sulfur compared to carbon. acs.org

Detailed Research Findings: Polymers derived from vinyl sulfide monomers are recognized for their potential as HRIPs. google.com Research into polyvinyl sulfide (PVS) materials, synthesized through methods like selective thiol-radical mono-addition to phenyl-acetylene derivatives, has yielded polymers with high refractive indices (nD) in the range of 1.68–1.75. rsc.org These materials are also optically transparent and thermally stable up to 420 °C. rsc.org While specific data for homopolymers of isobutyl vinyl sulfide are not extensively detailed, its structure is analogous to other monomers used to create HRIPs. The general principle is that the inclusion of sulfur-containing vinyl monomers, such as this compound, is a viable strategy for producing polymers with a refractive index significantly higher than conventional polymers. nih.govgoogle.com For instance, certain patented vinyl sulfide compounds are noted to have a refractive index greater than 1.60 at 632 nm. google.com The development of HRIPs often involves balancing the refractive index with other properties like the Abbe number; strategic molecular design, such as creating poly(phenylene sulfide) derivatives, has achieved ultrahigh refractive indices (up to nD = 1.85) while maintaining adequate Abbe numbers. nih.gov

In the realm of photoresists, which are crucial for microlithography, specific applications of this compound are not widely documented. However, the related compound, isobutyl vinyl ether, is used as a reactive diluent in photoresist compositions. Chemically amplified photoresists function by having a photoacid generator create a strong acid upon UV exposure, which then catalyzes chemical changes to alter the polymer's solubility. Given that vinyl sulfides can be polymerized, it is conceivable that this compound could be integrated into polymer backbones for photoresist applications, potentially offering different etch resistance or solubility characteristics.

Table 1: Refractive Indices of Various Sulfur-Containing Polymers

| Polymer Type | Refractive Index (nD) | Reference |

|---|---|---|

| Polyvinyl Sulfide (PVS) Materials | 1.68 - 1.75 | rsc.org |

| General Vinyl Sulfide Compounds | >1.60 | google.com |

| Poly(phenylene sulfide) (PPS) Derivatives | up to 1.85 | nih.gov |

| Episulfide-thiol-based Polymer | 1.707 | acs.orgnih.gov |

| Poly(arylene sulfide) | 1.744 | nih.gov |

Heterogeneous Catalysts (e.g., Metal-Free Sulfide Organic Polymers)

There is a growing interest in developing metal-free heterogeneous catalysts to promote sustainable chemical processes. Sulfide Organic Polymers (SOPs) have emerged as a novel class of materials in this domain. rsc.org

Detailed Research Findings: Research has demonstrated that organosulfide-based covalent organic polymers can function as effective and recyclable metal-free heterogeneous Lewis acid catalysts for reactions like esterification. rsc.org These SOPs are synthesized through processes such as SN2 or thiol-yne coupling reactions. rsc.org The catalytic activity is proposed to stem from hypervalent S⋯O interactions between the sulfur centers in the polymer and the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and facilitates the alcohol's addition. rsc.org Polymers containing vinyl sulfide moieties have been noted for their superior performance in certain cases. rsc.org Although polymers made specifically from this compound have not been detailed as catalysts, the findings on SOPs suggest that a polymer matrix containing the this compound unit could exhibit similar metal-free catalytic properties, leveraging the Lewis acidity of its sulfur atoms. rsc.orgrsc.org

Table 2: Properties of Sulfide Organic Polymers (SOPs) as Catalysts

| Property | Finding | Reference |

|---|---|---|

| Catalytic Function | Metal-free heterogeneous Lewis acid catalysis | rsc.org |

| Tested Reaction | Carboxylic acid esterification | rsc.org |

| Proposed Mechanism | Activation of carboxylic acid via hypervalent S⋯O interactions | rsc.org |

| Key Feature | High conversion rates and efficient recyclability | rsc.org |

Materials for Optoelectronic Devices

The high refractive index of polyvinyl sulfides makes them directly applicable to the field of optoelectronics. acs.org HRIPs are essential components for creating compact photonic circuits and improving the efficiency of devices like organic light-emitting diodes (OLEDs) and optical telecommunication elements. acs.orggoogle.comnih.gov Polymers derived from vinyl sulfide monomers can be used as optical coatings and waveguides, where their ability to control the propagation of light is paramount. google.com The solubility of these polymers in certain solvents allows them to be applied to substrates using techniques like spin coating, making them suitable for manufacturing optical elements. google.com Therefore, poly(this compound) and its copolymers are potential candidates for these advanced applications.

Utility as Versatile Synthetic Intermediates in Complex Organic Synthesis

Beyond polymerization, the this compound molecule itself is a valuable building block in organic chemistry. mcmaster.ca Organic building blocks are functionalized molecules that serve as the foundational components for assembling more complex molecular architectures. sigmaaldrich.com The vinyl sulfide group is a versatile synthon due to its unique reactivity. mcmaster.canih.gov

Detailed Research Findings: Vinyl sulfides are recognized as important intermediates for several reasons. mcmaster.ca They can act as carbonyl surrogates, for example in Fischer indole (B1671886) reactions to prepare substituted indoles. mcmaster.ca The electron-rich double bond participates in various cycloaddition reactions. Furthermore, the vinyl sulfide moiety can be chemically transformed into other useful functional groups. For instance, oxidation of the sulfide yields the corresponding vinyl sulfoxides and vinyl sulfones, which are themselves valuable building blocks in synthesis. nih.gov This strategic utility allows for complex molecular transformations, such as the homologation of aldehydes to ketones via a vinyl sulfide intermediate. mcmaster.ca The accessibility of this compound makes it a practical starting material for these synthetic routes, providing a gateway to a diverse range of more complex molecules. organic-chemistry.org

Building Blocks for Tailored Polymer Architectures and Block Copolymers

The ability to control polymerization processes is crucial for designing advanced materials with specific functions. This compound is a monomer that holds potential for creating tailored polymer architectures, including well-defined block copolymers. harth-research-group.org

Detailed Research Findings: Living cationic polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures like block copolymers. harth-research-group.org While much of the foundational work in this area has been demonstrated with isobutyl vinyl ether (IBVE), the principles are extendable to vinyl sulfides. acs.orgacs.org For example, sequential living cationic polymerization has been successfully used to create block copolymers of IBVE with monomers like p-tert-butoxystyrene. acs.org

The synthesis of hybrid polymers, which combine different polymer types to achieve unique properties, is another area of interest. For instance, polyurethane/vinyl polymer hybrids have been created using macroinitiators for radical polymerization, resulting in materials with unusual and improved mechanical properties. rsc.org A monomer like this compound could be incorporated as the vinyl block in such a hybrid system. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile technique that enables the synthesis of complex architectures, including statistical and block copolymers, from various vinyl monomers. nih.gov The ability to polymerize this compound through such controlled radical or cationic pathways would enable its use as a building block for precisely designed homopolymers, random copolymers, and block copolymers with customized properties for a wide array of applications. harth-research-group.orgresearchgate.net

Q & A

Q. What are the common synthesis methods for Isobutyl vinyl sulfide, and how do reaction conditions affect yield and purity?

this compound is typically synthesized via the reaction of isobutyl thiol with acetylene under alkaline conditions. Transition metal complex catalysts (e.g., palladium or nickel-based systems) and continuous flow reactors are employed to enhance yield (up to 85–95%) and purity (>98%) by optimizing reaction kinetics and minimizing side products. Key variables include temperature (60–80°C), solvent polarity, and catalyst loading, which influence reaction rates and selectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the vinyl (–CH=CH–) and isobutyl (–CH(CH₃)₂) groups, with distinct peaks at δ 5.2–5.8 ppm (vinyl protons) and δ 1.0–1.2 ppm (isobutyl methyl groups). Infrared (IR) spectroscopy identifies sulfur-related vibrations (C–S stretch at ~650 cm⁻¹) and vinyl C=C bonds (~1640 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (116.23 g/mol) and fragmentation patterns to verify structural integrity .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a building block for synthesizing sulfur-containing heterocycles, thioethers, and polymers. Its vinyl group undergoes regioselective addition with electrophiles (e.g., halogens) or nucleophiles (e.g., amines), enabling modular derivatization. Applications include the preparation of bioactive molecules with antimicrobial properties and functionalized polymers for materials science .

Advanced Research Questions

Q. How do catalytic systems influence the stereochemistry and polymerization behavior of this compound?

Transition metal catalysts (e.g., TEMPO-based alkoxyamines with SnBr₄) enable controlled cationic polymerization, producing polymers with narrow dispersity (Đ = 1.2) and high functionality (>0.85). Solvent polarity and catalyst loading (e.g., 1–5 mol%) significantly affect stereoregularity, with non-polar solvents favoring isotactic polymer formation. Activation energies (e.g., 9.7 kcal/mol for vinyl β-butyl ether polymerization) provide insights into reaction kinetics .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model electron density distributions to identify reactive sites. For example, the vinyl sulfur atom exhibits high electrophilicity (Fukui indices >0.5), making it susceptible to nucleophilic attack. Molecular dynamics simulations further elucidate solvent effects on transition states, aiding in the design of regioselective reactions .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) of this compound derivatives?

Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., bacterial strain selection, concentration gradients) or impurities in synthesized derivatives. Researchers should standardize protocols (e.g., CLSI guidelines) and employ High-Throughput Screening (HTS) with LC-MS validation to correlate structure-activity relationships accurately .

Methodological Considerations

Q. How to design experiments to analyze competing reaction pathways in this compound oxidation?

Use kinetic isotope effects (KIE) and trapping experiments to distinguish between radical-mediated vs. polar oxidation mechanisms. For example, adding TEMPO (a radical scavenger) suppresses radical pathways, while isotopic labeling (e.g., ¹⁸O₂) tracks oxygen incorporation in sulfoxide products .

Q. What analytical workflows validate the purity of this compound in drug discovery applications?

Combine High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify impurities (<0.1%). X-ray crystallography or Single-Crystal XRD confirms molecular structure, while differential scanning calorimetry (DSC) assesses thermal stability for pharmaceutical formulation .

Data Interpretation and Reporting

Q. How to address conflicting data on the thermal stability of this compound-based polymers?

Contradictions may arise from differences in polymer molecular weight or branching. Use Size-Exclusion Chromatography (SEC) to correlate thermal degradation temperatures (Td) with polymer architecture. Report data using ASTM E2550 guidelines to ensure reproducibility .

Q. What frameworks integrate this compound into green chemistry workflows?

Life Cycle Assessment (LCA) tools evaluate the environmental impact of synthesis routes. For example, replacing traditional solvents with bio-based alternatives (e.g., limonene) reduces the E-factor (waste-to-product ratio) by 30–40% while maintaining reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.